molecular formula C10H22N2 B1580691 N1,N1-Diethylcyclohexane-1,4-diamine CAS No. 42389-54-8

N1,N1-Diethylcyclohexane-1,4-diamine

Cat. No. B1580691
CAS RN: 42389-54-8
M. Wt: 170.3 g/mol
InChI Key: ZFWPGRUTHAZDBK-UHFFFAOYSA-N
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Description

N1,N1-Diethylcyclohexane-1,4-diamine is a chemical compound with the molecular formula C10H22N2 . It is also known as trans-N,N-Diethyl-cyclohexane-1,4-diamine dihydrochloride . The compound is used for research purposes.


Molecular Structure Analysis

The InChI code for N1,N1-Diethylcyclohexane-1,4-diamine is 1S/C10H22N2.2ClH/c1-3-12(4-2)10-7-5-9(11)6-8-10;;/h9-10H,3-8,11H2,1-2H3;2*1H/t9-,10-;; . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

N1,N1-Diethylcyclohexane-1,4-diamine has a molecular weight of 170.3 g/mol. The compound is an off-white solid . More specific physical and chemical properties are not provided in the search results.

Scientific Research Applications

  • Scientific Field: Chemistry

    • Application : “N1,N1-Diethylcyclohexane-1,4-diamine” is a chemical compound with the CAS Number: 1414958-08-9 . It is used in the field of chemistry, possibly as a reagent or intermediate in the synthesis of other compounds .
    • Results or Outcomes : The outcomes would also depend on the specific reactions or processes in which this compound is used. The compound has a molecular weight of 243.22 .
  • Scientific Field: Molecular Simulation

    • Application : There is a research paper that discusses the molecular simulation of the adsorption of a hydration inhibitor, which is a similar compound, onto montmorillonite .
  • Scientific Field: Chemical Synthesis

    • Application : “N1,N1-Dimethylcyclohexane-1,4-diamine” is a similar compound to “N1,N1-Diethylcyclohexane-1,4-diamine”. It is used in the field of chemical synthesis, possibly as a reagent or intermediate in the synthesis of other compounds .
    • Results or Outcomes : The outcomes would also depend on the specific reactions or processes in which this compound is used. The compound has a molecular weight of 142.24 .
  • Scientific Field: Pharmaceutical Research

    • Application : “trans-N,N-Diethyl-cyclohexane-1,4-diamine dihydrochloride” is another similar compound to “N1,N1-Diethylcyclohexane-1,4-diamine”. It is used in pharmaceutical research, possibly as a reagent or intermediate in the synthesis of pharmaceutical compounds .
    • Results or Outcomes : The outcomes would also depend on the specific pharmaceutical research in which this compound is used. The compound has a molecular weight of 243.22 .
  • Scientific Field: Chemical Synthesis

    • Application : “N1,N1-Dimethylcyclohexane-1,4-diamine dihydrochloride” is a similar compound to “N1,N1-Diethylcyclohexane-1,4-diamine”. It is used in the field of chemical synthesis, possibly as a reagent or intermediate in the synthesis of other compounds .
    • Results or Outcomes : The outcomes would also depend on the specific reactions or processes in which this compound is used. The compound has a molecular weight of 215.16 .
  • Scientific Field: Quinoxaline Derivatives Synthesis

    • Application : There is a research paper that discusses the synthesis of quinoxaline derivatives using 1,2-diamines and 1,2-diketones in methanol at room temperature . While “N1,N1-Diethylcyclohexane-1,4-diamine” is not specifically mentioned, it is possible that similar compounds could be used in this process.
    • Results or Outcomes : The outcomes of the synthesis are not specified in the search results, but the paper mentions that the procedure yields excellent results .

Safety And Hazards

While specific safety and hazard information for N1,N1-Diethylcyclohexane-1,4-diamine is not available, related compounds such as N,N-Dimethylcyclohexane-1,4-diamine are classified as dangerous. They can cause severe skin burns and eye damage . It is recommended to handle these compounds with protective gloves, clothing, and eye/face protection .

properties

IUPAC Name

4-N,4-N-diethylcyclohexane-1,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22N2/c1-3-12(4-2)10-7-5-9(11)6-8-10/h9-10H,3-8,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFWPGRUTHAZDBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1CCC(CC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10325357
Record name N1,N1-DIETHYLCYCLOHEXANE-1,4-DIAMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10325357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1,N1-Diethylcyclohexane-1,4-diamine

CAS RN

42389-54-8
Record name 42389-54-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=409785
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N1,N1-DIETHYLCYCLOHEXANE-1,4-DIAMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10325357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N-Diethyl-1,4-cyclohexanediamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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